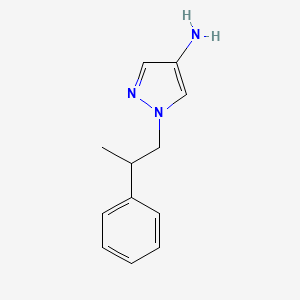

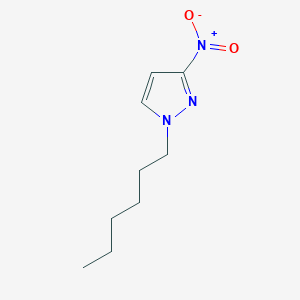

![molecular formula C9H6Br3N3 B6362102 3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240572-09-1](/img/structure/B6362102.png)

3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole (DBT) is a synthetic organic compound used in a variety of scientific research applications. It is a heterocyclic aromatic compound containing a five-member ring of three carbon atoms, a nitrogen atom, and a bromine atom. DBT is known for its unique properties, such as its high solubility in water, low toxicity, and its ability to form strong complexes with metal ions.

科学的研究の応用

Suzuki–Miyaura Coupling

The compound could potentially be used in Suzuki–Miyaura (SM) coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Dibromo-Triazoles

The compound can be used in the synthesis of dibromo-triazoles . Triazole heterocyclic compounds have a wide range of applications in the fields of medicine, pesticide, energetic materials, etc . Introducing halogen atoms and amino groups into the triazole ring can obtain a series of important intermediates that can be further modified .

Crystal Structure Studies

The compound can be used in crystal structure studies . Single crystals of these compounds were grown by evaporation solution growth technique . The cell parameters and crystal structures were determined by X-ray single crystal diffraction studies .

Amination

The compound can be used in amination processes . Amination is a process that introduces an amino group into a molecule. It’s a key process in the production of a wide range of chemicals, including pharmaceuticals and dyes .

Bromination

The compound can be used in bromination processes . Bromination is a reaction that involves the addition of a bromine atom to a molecule. Brominated compounds are often more reactive than their non-brominated counterparts, making them useful in a variety of chemical reactions .

Neurotoxicity Studies

The compound could potentially be used in neurotoxicity studies . Neurotoxicity is the capacity of a chemical to cause damage to the nervous system. The study of neurotoxicity is crucial in understanding the effects of chemicals on the nervous system and developing treatments for neurological disorders .

作用機序

Target of Action

Triazole compounds are generally known to interact with various enzymes and receptors in biological systems .

Mode of Action

Triazole compounds are often involved in hydrogen bonding due to the presence of nitrogen atoms, which can lead to interactions with biological targets .

Biochemical Pathways

Triazole compounds are known to be involved in a variety of biochemical processes .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Result of Action

Triazole compounds are known to have a wide range of biological activities .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of triazole compounds .

特性

IUPAC Name |

3,5-dibromo-1-[(2-bromophenyl)methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br3N3/c10-7-4-2-1-3-6(7)5-15-9(12)13-8(11)14-15/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNPVPCAVDANKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=NC(=N2)Br)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

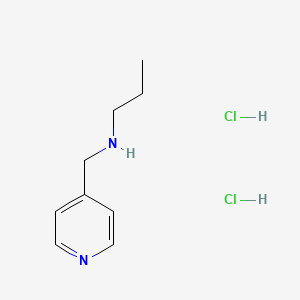

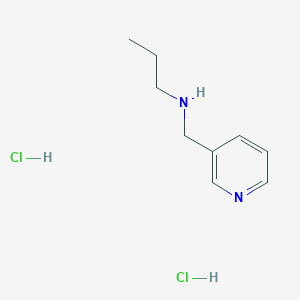

![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride](/img/structure/B6362033.png)

![1-[4-(2-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole](/img/structure/B6362036.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole](/img/structure/B6362047.png)

amine](/img/structure/B6362052.png)

![3,5-Dibromo-1-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362080.png)

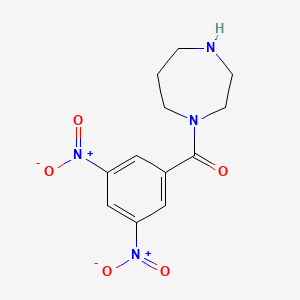

![1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B6362101.png)